N'-(4-tert-butylcyclohexyl)-N'-ethyl-N,N-dimethylethane-1,2-diamine
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Overview
Description
N’-(4-tert-butylcyclohexyl)-N’-ethyl-N,N-dimethylethane-1,2-diamine is a complex organic compound that features a cyclohexyl ring substituted with a tert-butyl group, an ethyl group, and a dimethylethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-tert-butylcyclohexyl)-N’-ethyl-N,N-dimethylethane-1,2-diamine typically involves the following steps:
Formation of 4-tert-butylcyclohexylamine: This can be achieved by the reduction of 4-tert-butylcyclohexanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Alkylation: The 4-tert-butylcyclohexylamine is then alkylated with ethyl bromide in the presence of a base such as potassium carbonate to form N’-ethyl-4-tert-butylcyclohexylamine.
Dimethylation: Finally, the N’-ethyl-4-tert-butylcyclohexylamine is reacted with dimethylamine under appropriate conditions to yield N’-(4-tert-butylcyclohexyl)-N’-ethyl-N,N-dimethylethane-1,2-diamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-tert-butylcyclohexyl)-N’-ethyl-N,N-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Alkylated amines.
Scientific Research Applications
N’-(4-tert-butylcyclohexyl)-N’-ethyl-N,N-dimethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-tert-butylcyclohexyl)-N’-ethyl-N,N-dimethylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-tert-butylcyclohexyl)-N’-methyl-N,N-dimethylethane-1,2-diamine
- N’-(4-tert-butylcyclohexyl)-N’-ethyl-N,N-diethylethane-1,2-diamine
Uniqueness
N’-(4-tert-butylcyclohexyl)-N’-ethyl-N,N-dimethylethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring precise molecular interactions.
Properties
IUPAC Name |
N'-(4-tert-butylcyclohexyl)-N'-ethyl-N,N-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N2/c1-7-18(13-12-17(5)6)15-10-8-14(9-11-15)16(2,3)4/h14-15H,7-13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHMKTRJJCAZJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)C1CCC(CC1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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